Physicochemical Profile & Synthetic Guide: 8-Chloro-2,3-dihydro-1H-quinolin-4-one
Physicochemical Profile & Synthetic Guide: 8-Chloro-2,3-dihydro-1H-quinolin-4-one
This technical guide provides an in-depth analysis of 8-Chloro-2,3-dihydro-1H-quinolin-4-one , a critical bicyclic heterocyclic intermediate used in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., EGFR inhibitors) and GPCR ligands.
Executive Summary
8-Chloro-2,3-dihydro-1H-quinolin-4-one (also referred to as 8-chloro-1,2,3,4-tetrahydroquinolin-4-one) is a privileged scaffold in medicinal chemistry. Its structure features a dihydroquinolinone core with a chlorine atom at the 8-position, providing unique electronic properties and metabolic stability compared to its non-halogenated parent. The C4-ketone serves as a versatile handle for reductive amination, Grignard addition, and condensation reactions, making it a linchpin intermediate for synthesizing diverse therapeutic agents.
Structural & Molecular Characterization
This compound is characterized by a fused benzene and dihydropyridinone ring system. The 8-chloro substituent exerts an inductive electron-withdrawing effect, influencing the pKa of the N1-amine and the reactivity of the aromatic ring.
Physicochemical Data Table
| Property | Value / Description | Source/Note |
| IUPAC Name | 8-Chloro-2,3-dihydro-1H-quinolin-4-one | |
| Synonyms | 8-Chloro-1,2,3,4-tetrahydro-4-oxoquinoline; 8-Chloro-4-chromanone (N-analog) | |
| Molecular Formula | C₉H₈ClNO | |
| Molecular Weight | 181.62 g/mol | Calculated |
| Appearance | Yellow Solid | Experimental [1] |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; Low solubility in water | Experimental [1] |
| LogP (Predicted) | ~2.3 - 2.8 | Consensus estimation |
| H-Bond Donors | 1 (NH) | |
| H-Bond Acceptors | 1 (C=O) | |
| Rotatable Bonds | 0 | Rigid bicyclic core |
3D Conformation & Electronic Profile
The molecule adopts a semi-planar conformation. The dihydro-ring allows for a "puckered" geometry at the C2 and C3 positions, distinct from the fully aromatic quinolin-4-one. The 8-chloro group sterically hinders the N1 position slightly but primarily serves to modulate the electron density of the aromatic ring, making it less susceptible to oxidative metabolism at the 8-position.
Synthetic Pathways
The synthesis of 8-Chloro-2,3-dihydro-1H-quinolin-4-one is classically achieved via a Friedel-Crafts Cyclization strategy. This route is preferred for its scalability and use of inexpensive starting materials.
Primary Route: The Friedel-Crafts Cyclization
This pathway involves a two-step sequence starting from commercially available 2-chloroaniline.
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N-Acylation: Reaction of 2-chloroaniline with 3-chloropropionyl chloride (or acrylic acid) to form the acyclic amide intermediate.
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Intramolecular Cyclization: An acid-mediated Friedel-Crafts alkylation closes the ring.
Figure 1: Two-step synthetic pathway via Friedel-Crafts cyclization.
Mechanism of Action
The cyclization step is driven by the activation of the alkyl chloride (in the 3-chloropropanamide intermediate) by a Lewis acid (AlCl₃) or a Brønsted superacid (Polyphosphoric Acid - PPA). This generates a carbocationic species at the β-position, which undergoes electrophilic attack on the aromatic ring ortho to the amine. The 8-chloro substituent directs the cyclization to the open ortho position (C6 of the aniline, becoming C4 of the quinolinone), although the position is fixed by the tether length.
Experimental Protocols
Note: These protocols are synthesized from standard methodologies for dihydroquinolinones and specific patent literature [1][2].
Step 1: Synthesis of N-(2-chlorophenyl)-3-chloropropanamide
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Setup: Equip a 3-neck round-bottom flask with a dropping funnel, thermometer, and nitrogen inlet.
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Dissolution: Dissolve 2-chloroaniline (1.0 eq) in dry dichloromethane (DCM) or acetone. Add a base such as potassium carbonate (1.2 eq) or triethylamine to scavenge HCl.
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Addition: Cool the solution to 0°C. Add 3-chloropropionyl chloride (1.1 eq) dropwise over 30-60 minutes, maintaining temperature <10°C.
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Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
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Workup: Quench with water. Extract with DCM. Wash organic layer with 1N HCl (to remove unreacted aniline), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.
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Result: Off-white to beige solid. Can be used directly or recrystallized from ethanol.
Step 2: Cyclization to 8-Chloro-2,3-dihydro-1H-quinolin-4-one
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Reagent Prep: Place Polyphosphoric Acid (PPA) (~10-20 g per g of substrate) in a reaction vessel. Heat to 80-90°C to lower viscosity.
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Addition: Add the amide intermediate from Step 1 portion-wise to the stirring PPA.
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Heating: Increase temperature to 100-120°C . Stir for 2-6 hours. Caution: Exothermic reaction.
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Quenching: Cool the mixture to ~60°C. Pour slowly onto crushed ice with vigorous stirring. The complex will decompose, precipitating the product.
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Isolation: Neutralize the aqueous slurry with NaOH or NH₄OH to pH ~8. Extract with Ethyl Acetate (3x).
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Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) or recrystallize from Ethanol/Water.
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Yield: Typically 45-75%.
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Characterization:
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1H NMR (CDCl₃): Expect signals for the aromatic protons (3H pattern), the NH (broad singlet, ~4-5 ppm), and the ethylene bridge (two triplets or multiplets at ~2.7 and ~3.6 ppm).
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Reactivity Profile & Applications
The 4-ketone and the secondary amine are the primary reactive centers.
Key Transformations
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Reductive Amination (C4): Reaction with amines (e.g., morpholine, piperazine) in the presence of reducing agents (NaBH₃CN, NaBH(OAc)₃) yields 4-amino-tetrahydroquinolines, a common motif in bioactive ligands [1].
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Fisher Indole Synthesis (Variation): Can be converted to tricyclic structures.
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N-Alkylation (N1): The nitrogen atom can be alkylated or acylated to introduce diversity vectors.
Figure 2: Primary reactivity nodes and downstream applications.
Safety & Handling
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Hazards: As with many halogenated anilines and ketones, treat as a potential skin and eye irritant.
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Signal Word: Warning.
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H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.
References
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Patent: WO2023069959A1. Covalent EGFR Inhibitors and Methods of Use Thereof. (Describes the isolation of 8-chloro-2,3-dihydro-1H-quinolin-4-one as a yellow solid and its use in reductive amination).
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Review: Synthesis of 2,3-dihydroquinolin-4(1H)-ones. Organic Chemistry Portal. (General methodologies for the dihydroquinolinone class). Link
- Methodology:Friedel-Crafts Cyclization of N-Aryl-3-chloropropanamides.
